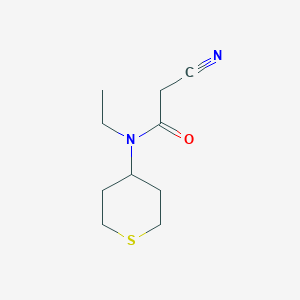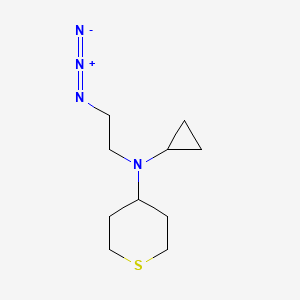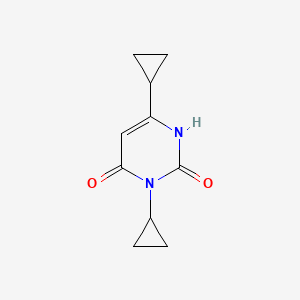
3,6-Dicyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “3,6-Dicyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is C10H12N2O2. The InChI code is 1S/C7H8N2O2/c10-6-3-5 (4-1-2-4)8-7 (11)9-6/h3-4H,1-2H2, (H2,8,9,10,11) .
Physical And Chemical Properties Analysis
The molecular weight of “3,6-Dicyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is 192.21 g/mol. It is a powder at room temperature .
Aplicaciones Científicas De Investigación
Supramolecular Assemblies and Hydrogen-bonded Networks
The dihydropyrimidine-2,4-(1H,3H)-dione functionality serves as a crucial module in the construction of novel crown-containing hydrogen-bonded supramolecular assemblies. Research by Fonari et al. (2004) demonstrated the synthesis of two novel pyrimidine derivatives that, upon co-crystallization with 1,10-diaza-18-crown-6, form 2D and 3D networks through extensive hydrogen-bonding intermolecular interactions. This study highlights the potential of dihydropyrimidine derivatives in creating complex supramolecular architectures essential for various applications in materials science and nanotechnology Fonari, M., Simonov, Y., Chumakov, Y., Bocelli, G., Ganin, E. V., & Yavolovskii, A. А. (2004). Supramolecular Chemistry, 16(1), 23-30.
Synthesis of Heterocyclic Compounds
El‐Brollosy et al. (2012) reported on the synthesis of a compound featuring a tetrahydropyrimidine-2,4-dione framework, detailing its crystal structure and the formation of inversion dimers through hydrogen bonding. This work underscores the structural versatility of tetrahydropyrimidine diones in medicinal chemistry and drug design El‐Brollosy, N. R., El-Emam, A., Al-Deeb, O., & Ng, S. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(2), o349-o350.
Drug Discovery and Biological Significance
Mecanismo De Acción
Target of Action
Similar compounds such as 2-oxo-1,2,3,4-tetrahydropyrimidines have been reported to exhibit multiple therapeutic and pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory action .
Mode of Action
It is synthesized via a novel one-pot synthesis involving the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst . This process is known as the Biginelli reaction .
Biochemical Pathways
Similar compounds have been shown to exhibit activity as apoptosis agonists , suggesting that they may influence cell death pathways.
Pharmacokinetics
The compound’s physical properties such as its melting point and density can influence its pharmacokinetics.
Result of Action
Similar compounds have been reported to exhibit potential antitumor activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,6-Dicyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. For instance, the compound’s storage temperature can affect its stability
Propiedades
IUPAC Name |
3,6-dicyclopropyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-9-5-8(6-1-2-6)11-10(14)12(9)7-3-4-7/h5-7H,1-4H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTUNVOYRVNQAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C(=O)N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dicyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




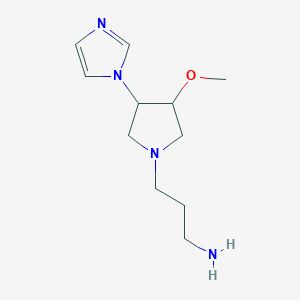
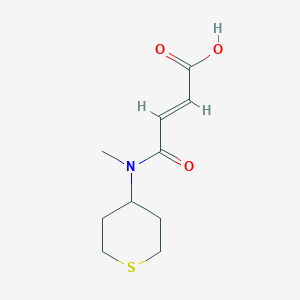
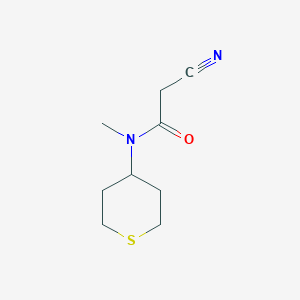

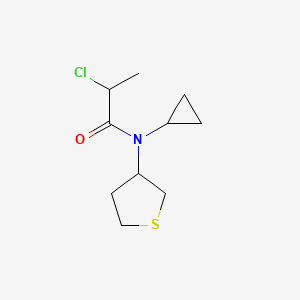
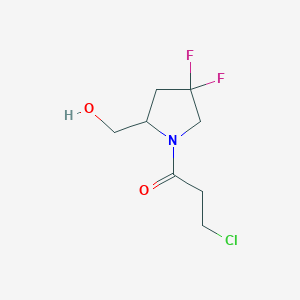
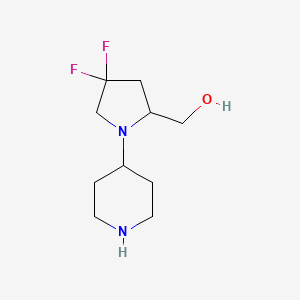

![(E)-4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1490333.png)
![3a-(Hydroxymethyl)-2-prolyloctahydrocyclopenta[c]pyrrole](/img/structure/B1490334.png)
![2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1490335.png)
